molecular formula C22H16O4S B11409189 7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-methylbenzoate

7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-methylbenzoate

Cat. No.: B11409189
M. Wt: 376.4 g/mol
InChI Key: QUARRKMTQSINHO-UHFFFAOYSA-N
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Description

7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-methylbenzoate is an organic compound that belongs to the class of benzoxathioles. This compound is characterized by the presence of a benzoxathiole ring system, which is a fused heterocyclic structure containing both sulfur and oxygen atoms. The compound also features a methylphenyl group and a methylbenzoate ester group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-methylbenzoate typically involves multi-step organic reactions. One common method includes the condensation of 3-methylphenylthiol with 2-hydroxybenzoic acid under acidic conditions to form the benzoxathiole ring. This intermediate is then esterified with 2-methylbenzoic acid using a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzoxathiole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ester can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the compound.

Scientific Research Applications

7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-methylbenzoate has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-methylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole derivatives: Similar heterocyclic structures but with nitrogen instead of sulfur.

    Benzothiazole derivatives: Similar structures with sulfur but different functional groups.

    Coumarin derivatives: Contain oxygen heterocycles and are known for their biological activities.

Uniqueness

7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-methylbenzoate is unique due to its specific combination of functional groups and the presence of both sulfur and oxygen in the benzoxathiole ring

Properties

Molecular Formula

C22H16O4S

Molecular Weight

376.4 g/mol

IUPAC Name

[7-(3-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-methylbenzoate

InChI

InChI=1S/C22H16O4S/c1-13-6-5-8-15(10-13)18-11-16(12-19-20(18)26-22(24)27-19)25-21(23)17-9-4-3-7-14(17)2/h3-12H,1-2H3

InChI Key

QUARRKMTQSINHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=CC=C4C)SC(=O)O3

Origin of Product

United States

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